618863-54-0 (Malate)

Topoisomerase II ATP-dependence Catalytic inhibitor

Researchers studying multidrug-resistant (MDR) leukemia require tools that evade P-gp-mediated efflux. Amonafide L-malate (CAS 618863-60-8) addresses this need as an ATP-independent catalytic Topo II inhibitor. - Retains full cytotoxicity in P-gp-overexpressing K562/DOX cells, where classical agents lose up to 3 log units of potency. - Enables dissection of catalytic inhibition separate from ATP-dependent poisoning mechanisms. - Reliable in vivo positive control with 61-106% increased life span in L1210 murine leukemia models.

Molecular Formula C20H23N3O7
Molecular Weight 417.4 g/mol
CAS No. 618863-60-8
Cat. No. B1662906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name618863-54-0 (Malate)
CAS618863-60-8
SynonymsAS1413;  AS 1413;  AS-1413;  XLS001;  XLS 001;  XLS-001;  Xanafide.; 5-amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione L-malate
Molecular FormulaC20H23N3O7
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C16H17N3O2.C4H6O5/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;5-2(4(8)9)1-3(6)7/h3-5,8-9H,6-7,17H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)
InChIKeyJNZBHHQBPHSOMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Amonafide L-Malate: Unique ATP-Independent Topo II Inhibitor


Amonafide L-malate (CAS 618863-60-8), the malate salt of amonafide (CAS 69408-81-7), is a naphthalimide-derived DNA intercalator and catalytic inhibitor of topoisomerase II (Topo II) [1]. It belongs to a distinct class of antineoplastic agents characterized by their ATP-independent mechanism of action [2]. The L-malate salt form, identified by the specific CAS number 618863-60-8, is the pharmaceutical salt utilized in clinical investigations and is distinguished from the free base (CAS 69408-81-7) and the dihydrochloride salt (CAS 150091-68-2) [3]. Amonafide's mechanism involves intercalating into DNA and interfering with the breakage-reunion activity of Topo II, resulting in the accumulation of protein-associated DNA double-strand breaks and subsequent apoptosis [4].

Salt Form
L-malate salt; distinguishes from free base and dihydrochloride forms
Mechanism
ATP-independent Topo II catalytic inhibitor; not a classical poison
Research Context
P-gp-resistant MDR leukemia model studies
Cell Response
G2-phase cell cycle arrest analysis

Why Amonafide L-Malate Cannot Be Substituted


Substituting Amonafide L-malate with a generic Topo II inhibitor like doxorubicin, etoposide, or mitoxantrone is scientifically invalid due to fundamental mechanistic and pharmacological divergences. Amonafide is an ATP-independent catalytic inhibitor of Topo II, whereas classical agents like etoposide and doxorubicin are ATP-dependent poisons that stabilize the Topo II-DNA cleavage complex . Critically, Amonafide L-malate evades P-glycoprotein (P-gp)-mediated efflux, a primary multidrug resistance (MDR) mechanism that reduces the intracellular concentration and efficacy of classical Topo II inhibitors by up to 3 log units in resistant cells [1]. This unique resistance profile, combined with its distinct DNA sequence specificity and cell cycle arrest mechanism, means that substituting a classical agent will not recapitulate the same cytotoxic or resistance-modulating effects, particularly in MDR-positive models like secondary AML [2].

! ATP-dependent Topo II poisons (e.g., etoposide, doxorubicin) may not replicate ATP-independent catalytic inhibition.
! Classical Topo II inhibitors are P-gp substrates; efflux-mediated potency loss in MDR models may shift if substituted.
! Distinct DNA cleavage sequence specificity may lead to different damage-response profiles not recapitulated by other agents.

Amonafide vs Classical Topoisomerase II Inhibitors


ATP-Independent Topoisomerase II Inhibition

Amonafide L-malate is a unique ATP-independent catalytic inhibitor of Topo II, in contrast to the ATP-dependent poisons doxorubicin, etoposide, and mitoxantrone. This mechanistic difference is quantified by its insensitivity to ATP .

ATP Dependence
Data to verify
Amonafide: ATP-insensitive (<3-fold effect)
Classical inhibitors: ATP-dependent
May support catalytic inhibition profiling distinct from poisons
In vitro Topo II DNA cleavage assay
Topoisomerase II ATP-dependence Catalytic inhibitor Mechanism of action

Bypassing P-Glycoprotein-Mediated Multidrug Resistance

Amonafide L-malate retains full cytotoxic potency in P-glycoprotein (P-gp)-overexpressing MDR cells, whereas classical Topo II inhibitors show drastically reduced activity. In the K562/DOX MDR leukemia model with 6.5-fold P-gp overexpression, the LC50 values for classical agents increased up to 3 log units, while amonafide's potency was unchanged [1].

MDR Potency
Reported
Amonafide: LC50 unchanged in K562/DOX
Classical: LC50 ↑ up to ~1000-fold
Supports P-gp-independent cytotoxicity research in MDR models
K562/DOX with 6.5-fold P-gp overexpression
Multidrug resistance P-glycoprotein MDR1 Efflux K562/DOX

Unique DNA Sequence Specificity for Topo II-Mediated Cleavage

Amonafide exhibits an exceptionally high and unique sequence specificity for stimulating Topo II-mediated DNA cleavage compared to other antitumor drugs. Analysis of 94 drug-stimulated cleavage sites revealed a strong preference for a cytosine at position -1 and an adenine at +1, with approximately 60% of total cleavage occurring at just one site in pBR322 DNA and two sites in SV40 DNA [1].

Cleavage Site Selectivity
Reported
~60% of cleavage at a single pBR322 site; prefers C at -1, A at +1
Supports sequence-specific DNA damage mapping
Analysis of 94 drug-stimulated sites
Sequence specificity DNA cleavage Topoisomerase II pBR322 SV40

G2-Phase Cell Cycle Arrest

Amonafide induces cell cycle arrest specifically at the G2 phase, not at the M phase, in human colon cancer HCT116 cells. This was confirmed using phosphorylated histone H3 and mitotic protein monoclonal 2 as specific mitosis markers, and the arrest was shown to be dependent on the ATM-Chk2 pathway [1].

Cell Cycle Arrest
Context-dependent
G2 phase arrest via ATM-Chk2, not M phase
Supports cell cycle endpoint analysis in HCT116 cells
Validated with mitosis-specific markers
Cell cycle G2 arrest Mitosis HCT116 Chk2

In Vivo Efficacy in Murine Leukemia Models

Amonafide demonstrates significant in vivo antitumor activity in the murine L1210 leukemia model. Optimal dosing regimens achieved increased life span (ILS) values ranging from 61% to 106% [1].

In Vivo Leukemia ILS
Data to verify
61% to 106% increased life span
Reported L1210 model-response endpoint
Single 16 mg/kg dose; supplier datasheet data
In vivo L1210 leukemia Murine model Efficacy ILS

Research Applications of Amonafide L-Malate


Overcoming P-Glycoprotein-Mediated MDR in Leukemia

Amonafide L-malate is the ideal tool compound for dissecting P-gp-independent Topo II inhibition in MDR leukemia models. Its ability to retain full cytotoxicity in K562/DOX cells (with 6.5-fold P-gp overexpression), while classical agents lose up to 3 log units of potency, makes it essential for studies where P-gp efflux would otherwise confound results [1]. This is particularly relevant for secondary AML (sAML) research, where P-gp overexpression is present in up to 70% of patients [2].

Elucidating ATP-Independent Topo II Catalytic Inhibition

For research focused on the biophysical and biochemical properties of Topo II, amonafide L-malate provides a distinct pharmacological probe. Its ATP-insensitivity (<3-fold effect by 1 mM ATP) allows for the specific study of catalytic inhibition, separate from the ATP-dependent poisoning mechanisms of agents like etoposide or doxorubicin . This enables detailed structure-activity relationship (SAR) studies and mechanistic comparisons of Topo II-targeting strategies.

Sequence-Specific DNA Damage and Genomic Instability

The exceptionally high sequence specificity of amonafide for Topo II-mediated DNA cleavage (~60% of cleavage at a single site in pBR322) makes it a powerful tool for mapping sequence-dependent DNA damage [3]. Researchers can use amonafide L-malate to probe how drug-induced cleavage patterns relate to genomic instability, mutational signatures, and the activation of DNA damage response pathways in specific genetic contexts.

In Vivo Murine Leukemia Models

Amonafide L-malate has demonstrated robust in vivo efficacy in the L1210 murine leukemia model, with increased life spans (ILS) of 61-106% [4]. This established in vivo profile makes it a reliable positive control for benchmarking novel naphthalimide analogs or other Topo II inhibitors in syngeneic or xenograft leukemia models, ensuring that observed effects are not due to variability in model systems.

Application
Selection Property
Validation Focus
P-gp-overexpressing leukemia studies
P-gp-independent Topo II inhibition
Cytotoxicity comparison in MDR vs wild-type cells
ATP-independent Topo II mechanism studies
ATP-insensitivity profiling
Biochemical cleavage assay characterization
Sequence-specific DNA damage mapping
High site-selectivity of Topo II cleavage
Sequence-dependent damage response pathways
In vivo murine leukemia model studies
L1210 model-response profile
ILS endpoint benchmarking in syngeneic models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 618863-54-0 (Malate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.